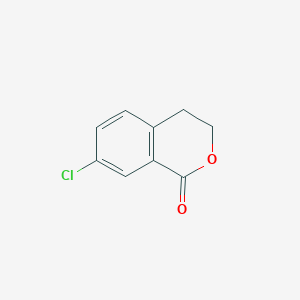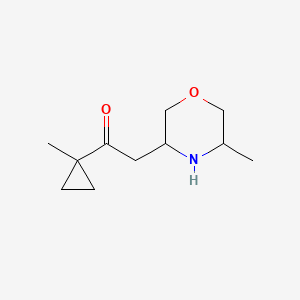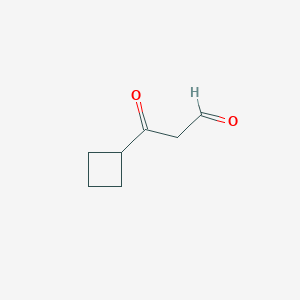
3-Cyclobutyl-3-oxopropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutyl-3-oxopropanal is an organic compound with the molecular formula C7H10O2 It features a cyclobutyl ring attached to a propanal group, with a ketone functional group at the third carbon of the propanal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-3-oxopropanal typically involves the reaction of cyclobutylcarbinol with an oxidizing agent to form the corresponding aldehyde. One common method is the oxidation of cyclobutylcarbinol using pyridinium chlorochromate (PCC) in dichloromethane. The reaction proceeds under mild conditions and yields the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic oxidation of cyclobutylcarbinol using supported metal catalysts, such as palladium or platinum, under controlled conditions. This method allows for continuous production and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclobutyl-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Aniline in ethanol for imine formation.
Major Products Formed
Oxidation: 3-Cyclobutyl-3-oxopropanoic acid.
Reduction: 3-Cyclobutyl-3-hydroxypropanol.
Substitution: 3-Cyclobutyl-3-iminopropanal.
Aplicaciones Científicas De Investigación
3-Cyclobutyl-3-oxopropanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as it can act as a substrate for various oxidoreductases.
Industry: Used in the synthesis of specialty chemicals and intermediates for polymer production.
Mecanismo De Acción
The mechanism of action of 3-Cyclobutyl-3-oxopropanal in biological systems involves its interaction with specific molecular targets, such as enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylcarbinol: A precursor in the synthesis of 3-Cyclobutyl-3-oxopropanal.
Cyclobutylmethanol: Similar structure but lacks the aldehyde and ketone functional groups.
Cyclobutylacetaldehyde: Contains a cyclobutyl ring and an aldehyde group but differs in the position of the functional groups.
Uniqueness
This compound is unique due to the presence of both an aldehyde and a ketone functional group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H10O2 |
|---|---|
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
3-cyclobutyl-3-oxopropanal |
InChI |
InChI=1S/C7H10O2/c8-5-4-7(9)6-2-1-3-6/h5-6H,1-4H2 |
Clave InChI |
LVVHGZFOGLAABV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



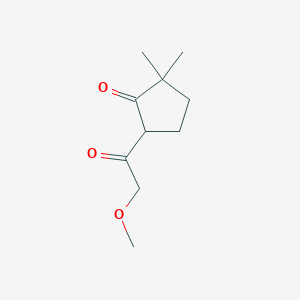
![ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13317400.png)
![4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13317408.png)
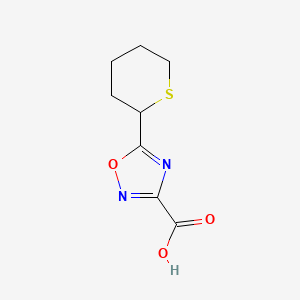

amine](/img/structure/B13317417.png)
![{3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13317424.png)
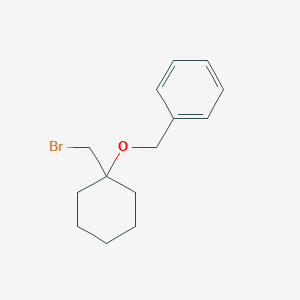
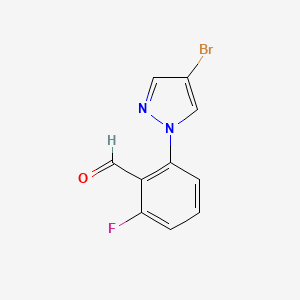

![(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13317444.png)
